1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques and rigorous purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction could yield the corresponding amine .
Scientific Research Applications
1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methoxyphenyl)amino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- **4-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific structural features, such as the presence of the morpholinomethyl group and the methoxyphenyl imino group. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H29N3O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imino-6,11,11-trimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C26H29N3O3/c1-17-13-21-18(16-28-9-11-32-12-10-28)15-26(2,3)29-24(21)22(14-17)23(25(29)30)27-19-5-7-20(31-4)8-6-19/h5-8,13-15H,9-12,16H2,1-4H3 |
InChI Key |
MCJOYBJGHNTRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)OC)C(=O)N3C(C=C2CN5CCOCC5)(C)C |
Origin of Product |
United States |
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